molecular formula C21H18FN3O2 B2375282 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 953228-69-8

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2375282
CAS No.: 953228-69-8
M. Wt: 363.392
InChI Key: HAKSAORXMZLVJC-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features an indole moiety, a fluorophenyl group, and an isoxazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkynes.

    Coupling Reactions: The indole and isoxazole intermediates can be coupled using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the isoxazole ring or the fluorophenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced analogs.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving indole and isoxazole derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in disease processes.

    Pathway Modulation: Alteration of cellular pathways, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide: Lacks the fluorine atom on the phenyl ring.

    N-(2-(1H-indol-3-yl)ethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-16-7-5-14(6-8-16)20-11-17(25-27-20)12-21(26)23-10-9-15-13-24-19-4-2-1-3-18(15)19/h1-8,11,13,24H,9-10,12H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKSAORXMZLVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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